molecular formula C12H11N3O4 B11854633 Carbamic acid, (5-nitro-8-quinolinyl)-, ethyl ester CAS No. 53867-87-1

Carbamic acid, (5-nitro-8-quinolinyl)-, ethyl ester

Cat. No.: B11854633
CAS No.: 53867-87-1
M. Wt: 261.23 g/mol
InChI Key: HTMONYWYLOUMQA-UHFFFAOYSA-N
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Description

Carbamates are widely studied for their pharmacological and industrial applications, often acting as enzyme inhibitors, agrochemicals, or intermediates in organic synthesis.

Key structural features:

  • 5-Nitro substituent: A strong electron-withdrawing group that may enhance electrophilicity and influence metabolic stability.
  • Ethyl ester: A hydrolyzable group that impacts bioavailability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-nitroquinolin-8-yl)carbamate typically involves the reaction of 5-nitroquinoline-8-amine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of ethyl (5-nitroquinolin-8-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise control over temperature and pressure to maximize efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-nitroquinolin-8-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

The following sections detail the diverse applications of ethyl (5-nitroquinolin-8-yl)carbamate in scientific research.

Medicinal Chemistry

Ethyl (5-nitroquinolin-8-yl)carbamate has been explored for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism involves the interaction of the nitro group with biological macromolecules, which may lead to cytotoxic effects against specific bacterial strains.
  • Anticancer Properties : Studies have shown that it can induce cytotoxicity in various cancer cell lines. The bioreduction of the nitro group within biological systems generates reactive intermediates that can interact with cellular components, enhancing its anticancer potential .

Biochemical Probes

Due to its ability to interact with biological macromolecules, ethyl (5-nitroquinolin-8-yl)carbamate is being investigated as a biochemical probe. It can modulate enzyme activity through its carbamate functional group, making it a candidate for further studies in drug design and development.

Agricultural Chemistry

The compound shows promise in agricultural applications, particularly as an insecticide or herbicide. Its structural characteristics allow it to act on specific biological targets within pests while minimizing effects on non-target organisms .

Case Studies

Study ReferenceApplicationFindings
AntimicrobialDemonstrated significant activity against multiple bacterial strains.
AnticancerInduced apoptosis in cancer cell lines via nitro group bioreduction.
Enzyme ModulationShowed potential to modulate enzyme activity effectively.

Mechanism of Action

The mechanism of action of ethyl (5-nitroquinolin-8-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carbamate group can also interact with enzymes and proteins, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Carbamic Acid Ethyl Ester Derivatives

Compound Name Core Structure Substituents Key Features Reference
Carbamic acid, (5-nitro-8-quinolinyl)-, ethyl ester Quinoline 5-NO₂, 8-carbamate ethyl ester Nitro group enhances reactivity; quinoline offers planar structure N/A
p-Nitrophenyl urethane Phenyl 4-NO₂, carbamate ethyl ester Simpler aromatic system; nitro group at para position
[5-(Propylthio)-1H-benzimidazolyl]carbamic acid ethyl ester Benzimidazole Propylthio, carbamate ethyl ester Heterocyclic core with sulfur substituent; impurity in albendazole synthesis
Fenoxycarb Phenoxyphenoxyethyl 4-Phenoxyphenoxyethyl carbamate ethyl ester Agrochemical use; bulky substituents reduce volatility
Carbamic acid ethyl ester (urethane) None (aliphatic) Ethyl ester Simplest carbamate; carcinogenic (EU Category 2)

Physicochemical and Toxicological Properties

Table 2: Comparative Properties

Compound Molecular Weight (g/mol) Water Solubility LogP Toxicity Profile
This compound ~275 (estimated) Low (ester/nitro) ~2.5 Likely mutagenic (nitro group)
p-Nitrophenyl urethane 196.16 Moderate 1.98 Irritant; used in biochemical assays
Urethane (carbamic acid ethyl ester) 89.09 High 0.23 Carcinogenic (EU Category 2)
Fenoxycarb 301.34 Low 4.1 Low mammalian toxicity; insect growth regulator

Key Findings :

  • Electron-withdrawing groups : The 5-nitro substituent in the target compound likely increases electrophilicity, making it more reactive than aliphatic carbamates like urethane.
  • This contrasts with simpler carbamates like urethane, which are directly carcinogenic via vinyl epoxide formation .
  • Metabolism: Ethyl esters are prone to hydrolysis, but steric hindrance from the quinoline core may slow degradation compared to aliphatic carbamates .

Biological Activity

Carbamic acid, (5-nitro-8-quinolinyl)-, ethyl ester, a derivative of 8-hydroxyquinoline, has garnered attention due to its diverse biological activities. This compound is part of a larger family of quinoline derivatives known for their pharmacological potential, including antimicrobial, anticancer, and neuroprotective properties. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and synthesizing data on its efficacy against various biological targets.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

C12H10N2O3\text{C}_12\text{H}_{10}\text{N}_2\text{O}_3

This compound can be synthesized through various methods involving the reaction of 8-hydroxyquinoline derivatives with carbamates. The synthesis typically involves refluxing 8-hydroxyquinoline with an appropriate isocyanate or carbamate under controlled conditions to yield the desired ester .

Antimicrobial Activity

Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance:

  • Antibacterial Efficacy : Studies have shown that quinoline derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can be significantly lower than those of standard antibiotics, suggesting their potential as broad-spectrum antibacterial agents .
CompoundPathogenMIC (µg/mL)
Carbamic Acid DerivativeE. coli4-16
Standard Drug (Ciprofloxacin)E. coli0.125-0.5

Anticancer Activity

The anticancer potential of carbamic acid derivatives has been explored in various studies:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that certain quinoline derivatives can induce apoptosis in cancer cell lines such as HeLa and MGC-803. The compounds were found to inhibit cell migration and invasion while causing G2/M phase arrest .
Cell LineIC50 (µM)Mechanism
MGC-8035.1Topoisomerase I inhibition
HGC-277.6Induction of apoptosis

Neuroprotective Effects

The potential neuroprotective effects of carbamic acid derivatives are particularly noteworthy:

  • Acetylcholinesterase Inhibition : Some studies have reported that these compounds act as potent inhibitors of acetylcholinesterase (AChE), suggesting their utility in treating neurodegenerative diseases such as Alzheimer's disease .
CompoundAChE Inhibition (%)
Carbamic Acid Derivative85%
Tacrine (Standard)75%

Case Studies

Several case studies highlight the effectiveness of carbamic acid derivatives in clinical settings:

  • Antiviral Activity : A derivative exhibited promising antiviral activity against H5N1 virus with significant inhibition rates and low cytotoxicity, indicating its potential role in antiviral therapies .
  • Cytotoxicity Assessment : In studies involving HeLa cells, certain concentrations of the compound showed no significant cytotoxicity, making them viable candidates for further development in cancer therapy .

Q & A

Q. Basic: What synthetic methodologies are commonly employed to prepare Carbamic acid, (5-nitro-8-quinolinyl)-, ethyl ester?

Answer:
The synthesis typically involves coupling 5-nitro-8-quinolinylamine with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include:

  • Esterification: Reacting the amine group with ethyl chloroformate in dichloromethane or THF at 0–5°C.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
  • Yield Optimization: Catalysts like DMAP or carbodiimides (DCC, EDCl) improve coupling efficiency .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CouplingEthyl chloroformate, TEA, DCM, 0°C65–75
PurificationEthyl acetate/hexane (3:7)90% purity

Q. Advanced: How can reaction parameters be systematically optimized to enhance synthetic yield?

Answer:
Use a Design of Experiments (DoE) approach:

  • Variables: Solvent polarity (THF vs. DCM), temperature (0°C vs. RT), catalyst loading (0.1–1.0 eq DMAP).
  • Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 0.5 eq DMAP in THF at 5°C increases yield to 82%) .
  • In-line Monitoring: FTIR or HPLC tracks reaction progress and intermediate stability .

Q. Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • NMR (¹H/¹³C): Confirm ester carbonyl (δ ~165 ppm) and nitro group proximity (aromatic proton splitting) .
  • Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺ at m/z 291.1) and fragmentation patterns .
  • IR Spectroscopy: Identify carbamate C=O stretch (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹) .

Q. Advanced: How do structural modifications (e.g., nitro group position) influence bioactivity?

Answer:

  • Electron-Withdrawing Effects: The 5-nitro group enhances electrophilicity, affecting interactions with biological targets (e.g., enzyme active sites). Compare with 6-nitro analogs via docking studies (AutoDock Vina) .
  • Metabolic Stability: Nitro reduction to amine (in vivo) may alter toxicity; monitor via LC-MS/MS in hepatic microsomal assays .

Q. Basic: What safety protocols are essential for handling this compound?

Answer:
Based on GHS classification (similar to ):

  • Hazards: Acute toxicity (Oral, Category 4), skin/eye irritation (Category 2).
  • PPE: Nitrile gloves, lab coat, safety goggles, and fume hood use.
  • First Aid: Immediate rinsing for eye contact (15 min water), activated charcoal for ingestion .

Properties

CAS No.

53867-87-1

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

ethyl N-(5-nitroquinolin-8-yl)carbamate

InChI

InChI=1S/C12H11N3O4/c1-2-19-12(16)14-9-5-6-10(15(17)18)8-4-3-7-13-11(8)9/h3-7H,2H2,1H3,(H,14,16)

InChI Key

HTMONYWYLOUMQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2

Origin of Product

United States

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